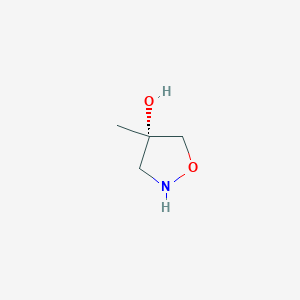
(S)-4-methylisoxazolidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Methylisoxazolidin-4-ol is a chiral compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. The (S)-enantiomer of 4-methylisoxazolidin-4-ol is of particular interest due to its unique stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-methylisoxazolidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-4-methyl-3-buten-2-ol with hydroxylamine under acidic conditions to form the isoxazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Methylisoxazolidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
(S)-4-Methylisoxazolidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-4-methylisoxazolidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Isoxazolidine: The parent compound of (S)-4-methylisoxazolidin-4-ol, lacking the methyl group.
4-Methylisoxazole: A structurally similar compound with a different ring system.
Isoxazoline: Another related compound with a different degree of saturation in the ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions. This makes it distinct from other similar compounds and can result in different biological and chemical properties.
Eigenschaften
Molekularformel |
C4H9NO2 |
|---|---|
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
(4S)-4-methyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
TWPGPTBIVFHGOA-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@]1(CNOC1)O |
Kanonische SMILES |
CC1(CNOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


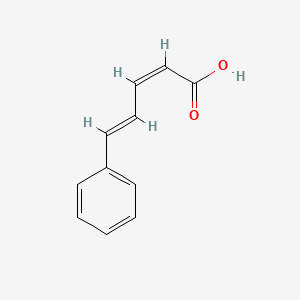
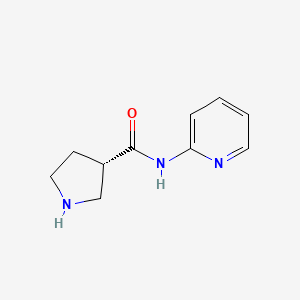
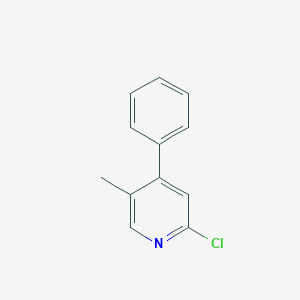

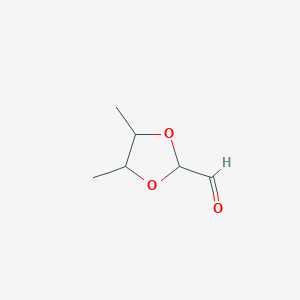

![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)

![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)

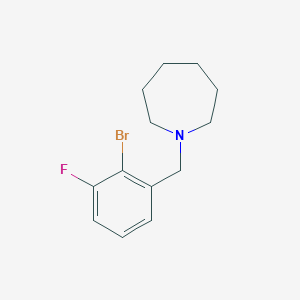
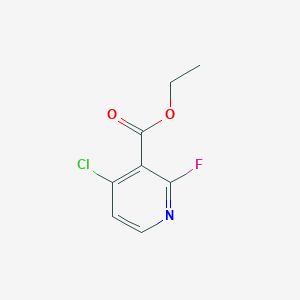

![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
